![molecular formula C27H24O4 B11140061 7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-butyl-2H-chromen-2-one](/img/structure/B11140061.png)
7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-butyl-2H-chromen-2-one
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Overview
Description
7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-BUTYL-2H-CHROMEN-2-ONE is a complex organic compound that features a biphenyl moiety linked to a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-BUTYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the biphenyl intermediate. Common synthetic methods include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halogenated biphenyl with a boronic acid derivative in the presence of a palladium catalyst and a base.
Friedel-Crafts Acylation: This step introduces the chromenone moiety through an acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Electrophilic Substitution: The biphenyl moiety can undergo electrophilic substitution reactions similar to benzene, allowing for further functionalization.
Oxidation and Reduction: The chromenone structure can participate in redox reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products:
Functionalized Biphenyl Derivatives: Resulting from electrophilic substitution.
Hydroxylated or Reduced Chromenone Derivatives: Resulting from redox reactions.
Chemistry:
Biology and Medicine:
Pharmacological Activity:
Industry:
Mechanism of Action
The mechanism of action of 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-BUTYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π stacking interactions, while the chromenone structure can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with similar electrophilic substitution reactivity.
Chromenone Derivatives: Compounds with similar chromenone structures but different substituents, affecting their reactivity and applications.
Uniqueness: 7-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-BUTYL-2H-CHROMEN-2-ONE is unique due to the combination of biphenyl and chromenone moieties, providing a versatile scaffold for further functionalization and diverse applications in various fields .
Properties
Molecular Formula |
C27H24O4 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-butyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C27H24O4/c1-2-3-7-22-16-27(29)31-26-17-23(14-15-24(22)26)30-18-25(28)21-12-10-20(11-13-21)19-8-5-4-6-9-19/h4-6,8-17H,2-3,7,18H2,1H3 |
InChI Key |
UZZDHHYRIOELEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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